molecular formula C10H19NO4 B14253540 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid CAS No. 244154-24-3

4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid

Cat. No.: B14253540
CAS No.: 244154-24-3
M. Wt: 217.26 g/mol
InChI Key: JULPOYUVLAPGKI-UHFFFAOYSA-N
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Description

4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Amination: The amino group is introduced through amination reactions, often using ammonia or amines under controlled conditions.

    Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: A simpler analog with a similar amino and butanoic acid structure but lacking the cyclohexyl ring and hydroxyl groups.

    2-(1-Cyclohexen-1-yl)ethylamino-4-oxo-4-(4-phenoxyanilino)butanoic acid:

Uniqueness

4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

244154-24-3

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

4-(1-amino-2,6-dihydroxycyclohexyl)butanoic acid

InChI

InChI=1S/C10H19NO4/c11-10(6-2-5-9(14)15)7(12)3-1-4-8(10)13/h7-8,12-13H,1-6,11H2,(H,14,15)

InChI Key

JULPOYUVLAPGKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)O)(CCCC(=O)O)N)O

Origin of Product

United States

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